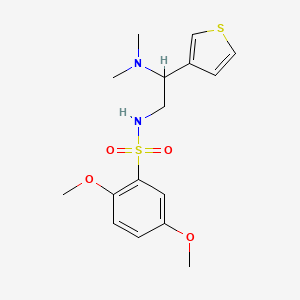

(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

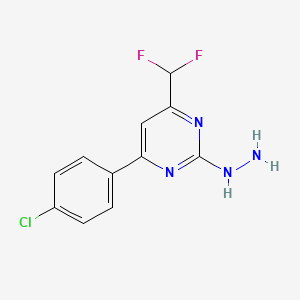

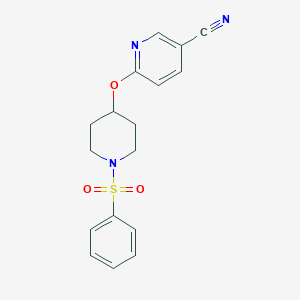

(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate, also known as Boc-Lys(DMA)-OBzl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research.

科学的研究の応用

Synthetic Applications and Medicinal Chemistry

Pharmacology and Toxicology of Hallucinogens : Research on serotonergic hallucinogens, including compounds with benzyl and dimethylamino groups, focuses on their effects mediated by 5-HT2A receptor activation. These studies are crucial for understanding the pharmacological potential of compounds with similar functional groups in developing therapeutic agents (Halberstadt, 2017).

Antineoplastic Agents : The development of novel series of compounds for potential anticancer drugs over the last 15 years highlights the importance of chemical entities with specific functional groups for therapeutic applications (Hossain et al., 2020).

Chemical Synthesis and Material Science

- Microwave-assisted Synthesis : Advances in microwave-assisted synthesis techniques underscore the efficiency of generating compounds with diverse substituents, potentially applicable to the synthesis of (r)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate for various scientific applications (Özil & Menteşe, 2020).

Analytical Chemistry

- Ninhydrin Reaction for Amino Acids Analysis : The versatility of the ninhydrin reaction, applicable to primary amino groups, provides a methodological framework that could be relevant for analyzing compounds with amino functional groups, contributing to agricultural, biochemical, and nutritional sciences (Friedman, 2004).

Environmental and Food Safety

- Phthalate Analysis in Food Packaging : The development of sample preparation and analysis methods for phthalates in food and packaging, due to their health implications, underscores the importance of chemical analysis techniques that could be relevant for assessing the safety and environmental impact of similar compounds (Harunarashid et al., 2017).

作用機序

Target of Action

The primary targets of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate are amino acids involved in peptide synthesis . The compound is a tert-butyloxycarbonyl-protected amino acid derivative, which means it has been chemically modified to protect the reactive groups of the amino acid during peptide synthesis .

Mode of Action

The compound interacts with its targets by serving as a starting material in dipeptide synthesis . A distinctive coupling reagent, N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, enhances amide formation in the compound without the addition of a base . This results in the formation of dipeptides in satisfactory yields .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis . Specifically, it is involved in the formation of amide bonds, which are crucial for linking amino acids together to form peptides . The compound’s role in this pathway can lead to the synthesis of a wide variety of dipeptides .

Pharmacokinetics

It’s known that the compound is miscible in several solvents, including acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), which may influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of dipeptides . These dipeptides can have a variety of biological effects, depending on their specific amino acid sequences .

Action Environment

The action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate can be influenced by various environmental factors. For instance, the compound’s miscibility in different solvents can affect its ability to interact with its targets . Additionally, the presence of a suitable coupling reagent is necessary for the compound to effectively participate in dipeptide synthesis .

特性

IUPAC Name |

benzyl (2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAXRJKHHACRHI-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)

![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)